molecular formula C37H48ClN7O9 B038289 Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 113866-00-5

Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No.: B038289
CAS No.: 113866-00-5
M. Wt: 733.8 g/mol
InChI Key: CGHJNIDVCUBKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional molecule featuring:

  • A benzyl ester group at the terminal position, enhancing lipophilicity and stability .
  • A pyrrolidine ring substituted with a carbamoyl linkage, which may influence conformational flexibility and intermolecular interactions .
  • A tert-butoxycarbonyl (Boc)-protected amino group, a common strategy for temporary amine protection during synthesis .

Properties

IUPAC Name

benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJNIDVCUBKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399036
Record name benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113866-00-5
Record name benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, a complex organic compound, has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

The compound has a molecular formula of C37H48ClN7O9 and a molecular weight of 733.8 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC37H48ClN7O9
Molecular Weight733.8 g/mol
CAS Number113866-00-5
Purity≥95%

Antiparasitic Activity

Recent studies have indicated that compounds similar to Benzyl 4-[2... exhibit significant antiparasitic activity. For example, a related compound showed an IC50 value of 91.1 µM against Leishmania amazonensis, suggesting moderate efficacy in inhibiting parasitic growth .

Anticancer Potential

Research has explored the anticancer properties of derivatives of this compound. In vitro assays have demonstrated that certain modifications can enhance cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives with specific structural changes exhibited IC50 values significantly lower than 10 µM against human cancer cells, indicating strong potential as therapeutic agents .

The biological activity of Benzyl 4-[2...] is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
  • Cell Cycle Disruption : Some derivatives have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could contribute to cytotoxic effects on malignant cells.

Study 1: Antiparasitic Efficacy

In a controlled study, derivatives of the compound were tested against Leishmania species. The results indicated that modifications at the pyrrolidine ring enhanced activity, with some compounds achieving IC50 values below 50 µM, which is promising for further development as antiparasitic agents .

Study 2: Anticancer Activity

A series of analogs were synthesized and evaluated for their anticancer properties against breast and colon cancer cell lines. The most potent derivative exhibited an IC50 value of 8 µM, significantly lower than standard chemotherapeutics, suggesting a viable alternative for treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/Feature Core Structure Functional Groups Relevance to Target Compound Reference
Benzyl 4-(indolin-1-yl)-4-oxobutanoate Indoline Benzyl ester, oxobutanoate Shared benzyl ester and oxobutanoate backbone
Benzimidazolyl benzyl ester Benzoimidazole Benzyl ester, amide linkages Similar esterification strategies
1-Benzyl-4-piperidinecarboxylate Piperidine Benzyl group, carbamate protection Boc vs. benzyl protection strategies
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid Pyrrolidine Pyrrolidine, oxo group Shared pyrrolidine core

Key Observations :

  • The benzyl ester is a recurring motif in compounds from and , suggesting its utility in enhancing solubility or bioavailability .
  • The coumarin moiety in the target compound is unique compared to indoline or benzoimidazole groups in analogs, which may confer fluorescence or distinct target interactions .

Key Observations :

  • Carbodiimide coupling (e.g., WSCDI) is widely used for ester/amide formation, as seen in and . Lower yields (22% in ) highlight challenges in sterically hindered reactions.

Physicochemical and Spectroscopic Comparisons

Table 3: NMR and Mass Spectrometry Data

Compound ¹H NMR Shifts (Key Peaks) ¹³C NMR Shifts (Key Peaks) Mass (m/z) Reference
Benzyl 4-(indolin-1-yl)-4-oxobutanoate δ 7.35–7.25 (m, 5H, aromatic) 170.5 (C=O ester) 308 [M+H]⁺
1-Benzyl-4-piperidinecarboxylate δ 7.40–7.24 (m, 10H, aromatic), 3.78 (s, CO2CH3) 174.1 (C=O), 62.3 (CO2CH3) 380 [M+H]⁺
Target Compound (Inferred) δ ~7.3 (aromatic), ~3.7 (Boc CH3) ~174 (C=O), ~155 (Boc C=O) ~700 (Calculated) N/A

Key Observations :

  • Aromatic proton shifts (δ 7.3–7.4) are consistent across benzyl-containing analogs .
  • The Boc group in the target compound would introduce characteristic tert-butyl signals (δ ~1.4 for CH3) and a carbonyl peak near δ 155 in ¹³C NMR .

Preparation Methods

Coupling of Chromen-7-Yl Amine with Pentan-2-Yl Backbone

The reaction begins with the coupling of 4-methyl-2-oxochromen-7-ylamine to the N-terminal of a pentan-2-yl derivative. This step employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator, facilitating amide bond formation under inert atmospheric conditions (argon or nitrogen). Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are utilized, with reaction temperatures maintained at 0–4°C to minimize side reactions.

Table 1: Representative Conditions for Chromen-7-Yl Amine Coupling

ParameterCondition
Coupling AgentEDC/HOBt
SolventDMF
Temperature0–4°C
Reaction Time12–18 hours
Yield*65–72%

*Theoretical yield based on analogous reactions.

Introduction of Diaminomethylideneamino Group

The diaminomethylideneamino (guanidine) group is introduced via a nucleophilic substitution reaction using S-methylisothiourea or through direct guanylation with protected arginine analogs. This step requires careful pH control (pH 8–9) to ensure efficient guanidinylation without epimerization of chiral centers.

Protection and Deprotection Techniques

tert-Butyloxycarbonyl (Boc) Protection

The tert-butyloxycarbonyl (Boc) group is employed to protect the amine functionality during subsequent reactions. Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF). Deprotection is performed using trifluoroacetic acid (TFA) in DCM, ensuring selective removal without degrading the chromen-7-yl moiety.

Table 2: Boc Protection/Deprotection Parameters

StepReagentSolventTime (h)Temperature
ProtectionBoc₂O, TEATHF425°C
DeprotectionTFA/DCM (1:1 v/v)DCM10°C

Benzyl Ester Stability Considerations

The benzyl ester group at the C-terminal is retained throughout the synthesis due to its stability under acidic and basic conditions. Hydrogenolysis (H₂/Pd-C) is reserved for final-stage deprotection if required.

Large-Scale Synthesis and Purification

Industrial-Scale Solid-Phase Synthesis

While laboratory-scale synthesis often employs solution-phase methods, industrial production utilizes automated solid-phase peptide synthesizers (SPPS) for higher throughput. Resins such as Wang or Rink amide are functionalized with the C-terminal benzyl ester, enabling iterative coupling cycles.

Table 3: SPPS Cycle Parameters

StepReagent/ProcessDuration
Deprotection20% piperidine in DMF2 × 5 min
CouplingEDC/HOBt, amino acid45 min
WashingDMF, MeOH3 × 2 min

High-Performance Liquid Chromatography (HPLC) Purification

Crude product purification is achieved via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). The compound’s hydrophobicity (logP ≈ 2.1) necessitates isocratic elution at 55–60% acetonitrile for optimal resolution.

Analytical Characterization of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, DMSO-d₆) confirms structural integrity:

  • δ 7.8–8.1 ppm: Guanidine NH protons.

  • δ 6.7–7.3 ppm: Aromatic protons from chromen-7-yl and benzyl groups.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 734.3 (calculated: 734.29).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. DCM : DMF enhances solubility of polar intermediates but risks aspartimide formation at elevated temperatures.

  • Low-Temperature Coupling : Reduces racemization (<2%) during guanidine incorporation.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reduces coupling times from 18 hours to 30 minutes at 50°C.

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency by 15–20% .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multiple functional groups (e.g., pyrrolidine carboxamide, tert-butoxycarbonyl (Boc) protections), requiring sequential coupling and deprotection steps. Key challenges include:

  • Steric hindrance from bulky groups (e.g., benzyl ester, Boc-protected amines) affecting coupling efficiency.
  • Side reactions during carbamoylation or amidations (e.g., racemization at chiral centers).

Optimization Strategies:

  • Use HATU/DIPEA coupling systems for amide bond formation to enhance yield and reduce epimerization .
  • Employ low-temperature Boc deprotection (e.g., TFA/DCM at 0°C) to minimize side reactions .
  • Monitor intermediates via HPLC-MS to ensure purity before proceeding to subsequent steps .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like proteases or kinases, leveraging the compound’s pyrrolidine and chromenyl motifs as potential pharmacophores .
  • MD simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the diaminomethyleneamino group and catalytic residues .
  • Validate predictions using SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., KD values) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • High-resolution NMR :
    • ¹H/¹³C NMR identifies stereochemistry (e.g., pyrrolidine ring conformation) and coupling patterns .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic protons (chromenyl/benzyl groups) .
  • Mass Spectrometry :
    • HRMS (ESI-TOF) confirms molecular weight (±5 ppm accuracy) .
    • MS/MS fragmentation maps cleavage patterns (e.g., Boc group loss at m/z 100–150) .

Advanced: How do structural analogs inform SAR studies for this compound?

Methodological Answer:
Comparative studies with analogs (e.g., replacing the chromenyl group with pyrimidinone) reveal:

  • Bioactivity : Analog substitutions at the pyrrolidine carbamoyl position reduce enzymatic inhibition (e.g., IC50 increases from 12 nM to 1.2 μM) .
  • Solubility : Tert-butyl esters enhance lipophilicity (logP >4), while benzyl esters improve membrane permeability in Caco-2 assays .
  • Stability : Boc-protected amines resist hydrolysis in plasma (t½ >24 hrs vs. <2 hrs for acetylated analogs) .

Basic: What protocols ensure safe handling and storage?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory sensitization (IARC Category 3) .
  • Storage : Keep at –20°C under argon to prevent Boc group degradation .
  • Waste disposal : Neutralize with 10% KOH/ethanol before incineration to avoid toxic fumes .

Advanced: How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Assay-specific variables :
    • Cellular vs. cell-free systems : Discrepancies in IC50 (e.g., 50 nM in kinase assays vs. 500 nM in cell proliferation) may stem from off-target effects .
    • Buffer conditions : Divalent cations (Mg²⁺/Mn²⁺) alter binding affinity by 10–100 fold .
  • Mitigation :
    • Use orthogonal assays (e.g., ITC for thermodynamics, SPR for kinetics) .
    • Perform metabolite profiling (LC-MS/MS) to rule out instability in media .

Advanced: What strategies address low solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm absence of aggregation via DLS .
  • Prodrug design : Replace benzyl ester with PEGylated carboxylates to enhance aqueous solubility (logS increases from –4.5 to –2.1) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release in vivo .

Basic: How is stability assessed under physiological conditions?

Methodological Answer:

  • Plasma stability : Incubate compound (10 μM) in human plasma at 37°C; quantify via LC-MS at 0, 1, 4, 24 hrs. Half-life <2 hrs indicates need for prodrug strategies .
  • pH stability : Test in buffers (pH 1–10) to identify labile groups (e.g., Boc cleavage at pH <3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.